molecular formula C12H14N2O2 B14755027 3-(2-nitrobutyl)-1H-indole CAS No. 835-41-6

3-(2-nitrobutyl)-1H-indole

Cat. No.: B14755027
CAS No.: 835-41-6
M. Wt: 218.25 g/mol
InChI Key: CDNXXVYBJAMWAK-UHFFFAOYSA-N
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Description

3-(2-nitrobutyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a nitro group attached to a butyl chain, which is further connected to the indole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitrobutyl)-1H-indole typically involves the reaction of indole with 2-nitrobutane under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the indole, followed by the addition of 2-nitrobutane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrobutyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-nitrobutyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-nitrobutyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with biological receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-nitrovinyl)-1H-indole: Similar structure but with a vinyl group instead of a butyl group.

    3-(2-nitroethyl)-1H-indole: Similar structure but with an ethyl group instead of a butyl group.

    3-(2-nitropropyl)-1H-indole: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

3-(2-nitrobutyl)-1H-indole is unique due to the specific length and configuration of its butyl chain, which can influence its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-nitrobutyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-10(14(15)16)7-9-8-13-12-6-4-3-5-11(9)12/h3-6,8,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNXXVYBJAMWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293253
Record name 3-(2-nitrobutyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-41-6
Record name NSC88060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-nitrobutyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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